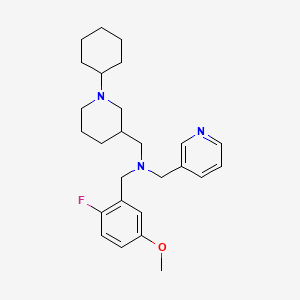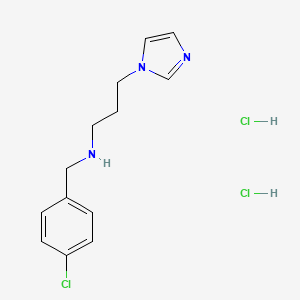![molecular formula C17H17BrN2O3 B6086477 N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. This compound was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
作用机制
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a protein that phosphorylates IκB, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKK, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects in cell and animal models. In addition to its anti-inflammatory and anti-cancer properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to have anti-viral properties, specifically against HIV-1 and hepatitis C virus. This compound has also been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for IKK inhibition, as well as its ability to penetrate cell membranes and reach intracellular targets. However, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 also has some limitations, including its potential cytotoxicity at high concentrations and its instability in aqueous solutions.
未来方向
There are several future directions for the study and development of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective IKK inhibitors based on the structure of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 and its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 involves the reaction of 4-bromo-3-methylphenol with 2-chloroacetic acid in the presence of a base to form 2-(4-bromo-3-methylphenoxy)acetic acid. The resulting compound is then reacted with N-(4-acetylphenyl)hydroxylamine to form N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. This method of synthesis has been optimized and modified by various researchers to improve the yield and purity of the compound.
科学研究应用
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties, specifically its ability to inhibit NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses and is often overactivated in various diseases, including cancer, arthritis, and inflammatory bowel disease. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to effectively inhibit NF-κB activation and reduce inflammation in various cell and animal models.
In addition to its anti-inflammatory properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been studied for its anti-cancer properties. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-15(7-8-16(11)18)23-10-17(22)20-14-5-3-13(4-6-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGORXTPPWNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)

![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)

![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6086471.png)
![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![5,5-dimethyl-2-[(1,2,3,4-tetrahydro-1-naphthalenylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6086479.png)